molecular formula C10H11N3O B13295423 4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile

4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile

Cat. No.: B13295423
M. Wt: 189.21 g/mol
InChI Key: IGZCVPDMWVIURX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile involves several steps. One common method includes the reaction of azetidine with pyridine-2-carbonitrile under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .

Chemical Reactions Analysis

4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects . Detailed studies are required to fully understand the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3O/c11-4-9-3-8(1-2-13-9)7-14-10-5-12-6-10/h1-3,10,12H,5-7H2

InChI Key

IGZCVPDMWVIURX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC(=NC=C2)C#N

Origin of Product

United States

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